molecular formula C5H5N3O2 B1281181 5-Aminopyrimidine-4-carboxylic acid CAS No. 59950-53-7

5-Aminopyrimidine-4-carboxylic acid

Cat. No. B1281181
CAS RN: 59950-53-7
M. Wt: 139.11 g/mol
InChI Key: XRXXONFCDCIHQM-UHFFFAOYSA-N
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Description

5-Aminopyrimidine-4-carboxylic acid is a chemical compound that belongs to the class of aminopyrimidines. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. One of the derivatives of 5-aminopyrimidine-4-carboxylic acid is 5-cyanopyrimidine, which can be synthesized from 5-aminopyrimidine derivatives through the extended Sandmeyer reaction . The compound and its derivatives are of interest in various chemical and pharmaceutical research areas due to their potential biological activities and applications in drug development.

Synthesis Analysis

The synthesis of 5-aminopyrimidine derivatives can be achieved through different chemical reactions. For instance, 5-cyanopyrimidine derivatives are synthesized from 5-aminopyrimidine derivatives using the extended Sandmeyer reaction, followed by hydrolysis to obtain pyrimidine-5-carboxylic acids . Another example is the reaction of 5-benzoyloaminoorotic acid with POCl3 to form 2,4-dichloro-5-benzylo-aminopyrimidine-6-carboxylic acid lactam, which can then be heated with aliphatic and aromatic amines to yield corresponding amides .

Molecular Structure Analysis

The molecular structure of 5-aminopyrimidine-4-carboxylic acid derivatives is characterized by the presence of the pyrimidine ring, which is a six-membered ring containing nitrogen atoms at positions 1 and 3. This structure is crucial for the biological activity of these compounds. The synthesis of 5-amino-1,2,3-triazole-4-carboxylates, which are structurally related to 5-aminopyrimidine-4-carboxylic acid, demonstrates the importance of regiocontrol in the cycloaddition reactions to obtain the desired triazole amino acids .

Chemical Reactions Analysis

5-Aminopyrimidine-4-carboxylic acid and its derivatives can undergo various chemical reactions. For example, the Dimroth rearrangement is a potential reaction pathway for triazole derivatives of 5-aminopyrimidine-4-carboxylic acid . However, this can be circumvented by employing ruthenium-catalyzed cycloaddition reactions. Additionally, the reaction of nitrous acid on 5-aminopyrimidine leads to the synthesis of 5-cyanopyrimidines and 5-carboxypyrimidines .

Physical and Chemical Properties Analysis

The physical and chemical properties of 5-aminopyrimidine-4-carboxylic acid derivatives are influenced by their molecular structure. The presence of the amino group and the carboxylic acid moiety contributes to their reactivity and the formation of hydrogen bonds, which can affect their solubility and crystalline structure. Co-crystallizations of substituted salicylic acids with 4-aminopyridine, a compound structurally similar to 5-aminopyrimidine-4-carboxylic acid, have yielded diverse solid forms, demonstrating the impact of molecular interactions on the physical properties of these compounds .

Scientific Research Applications

Synthesis and Structural Studies

5-Aminopyrimidine derivatives have been utilized in various synthesis and structural studies. For instance, 5-Cyanopyrimidine derivatives, synthesized from 5-aminopyrimidine derivatives through the Sandmeyer reaction, were hydrolyzed to obtain pyrimidine-5-carboxylic acids. This method was efficient and yielded high purity products (Hee, Kim Jae Soon, & Huh, 1969). Additionally, 5-aryl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-7-carboxylic acids were synthesized from 6-aminopyrimidines, with the process offering high yields and environmental benefits due to the absence of solvents. The antioxidant properties of these compounds were also investigated (Quiroga et al., 2016).

Co-crystal Formation

5-Aminopyrimidine derivatives are involved in the formation of co-crystals, contributing to the development of new materials with potential applications. In one study, a co-crystal of 2-aminopyrimidine and p-phenylenediacetic acid was formed, showcasing the ability of aminopyrimidine molecules to participate in hydrogen-bonded rings with carboxylic acid groups. This leads to the formation of infinite hydrogen-bonded chains, held together by weak contacts, revealing insights into the supramolecular structure of these compounds (Chinnakali, Fun, Goswami, Mahapatra, & Nigam, 1999).

Antioxidant Activity

The antioxidant properties of certain 5-aminopyrimidine derivatives have been explored. For example, the synthesis of 5-aryl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-7-carboxylic acids was described, and their antioxidant activities were assessed through various methods, indicating potential applications in this area (Quiroga et al., 2016).

Molecular Adducts and Interactions

Molecular adducts involving aminopyrimidine derivatives have been a subject of research. Studies on molecular adducts of 2-aminopyrimidine and 3-amino-1,2,4-triazole with heterocyclic carboxylic acids have been conducted, providing valuable information about the crystal structures and intermolecular interactions. These studies contribute to the understanding of molecular interactions and the design of new materials (Lynch et al., 1998).

Potential Medical Applications

While avoiding drug use and dosage information, it's important to note that 5-aminopyrimidine derivatives have been investigated for potential medical applications. For example, 5,6-Dihydroxypyrimidine-4-carboxylic acids have shown promise as hepatitis C virus (HCV) NS5B polymerase inhibitors. This class of inhibitors binds at the enzyme's active site, suggesting potential therapeutic applications (Stansfield et al., 2004).

Liquid-Crystal Characteristics

The liquid-crystal characteristics of certain 5-aminopyrimidine derivatives have been explored. For instance, 5-arylpyrimidine-2-carboxylic acids were synthesized and their aryl esters were studied for liquid-crystal properties. This research contributes to the development of new materials with specific optical properties (Mikhaleva et al., 1986).

Safety And Hazards

The safety data sheet for 5-Aminopyrimidine-4-carboxylic acid advises avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eye . It recommends using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .

properties

IUPAC Name

5-aminopyrimidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5N3O2/c6-3-1-7-2-8-4(3)5(9)10/h1-2H,6H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRXXONFCDCIHQM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=NC=N1)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80482789
Record name 5-AMINOPYRIMIDINE-4-CARBOXYLIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80482789
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

139.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Aminopyrimidine-4-carboxylic acid

CAS RN

59950-53-7
Record name 5-AMINOPYRIMIDINE-4-CARBOXYLIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80482789
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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